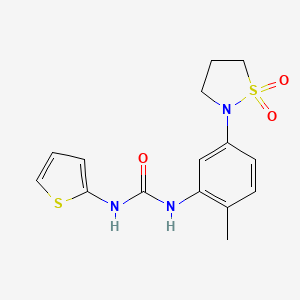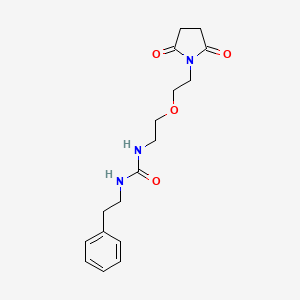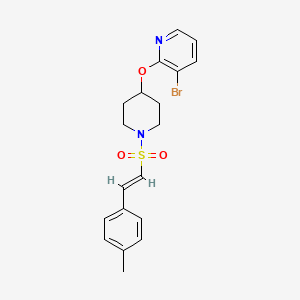![molecular formula C14H19ClN4O3 B2877389 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2377034-65-4](/img/structure/B2877389.png)
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a pyridazine ring, a pyrrolidinyl group, and a tert-butyl carbamate group[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). One common approach is to start with 6-chloropyridazine-3-carboxylic acid, which undergoes amidation with pyrrolidin-3-ylamine to form the intermediate pyrrolidinyl amide[{{{CITATION{{{1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The use of catalysts and solvents would be optimized to enhance the efficiency of the reactions[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate can be used to study enzyme inhibition and protein interactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its structural complexity allows it to interact with various biological targets.
Medicine: 1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The pyridazine ring and the pyrrolidinyl group are key structural features that allow the compound to bind to enzymes or receptors, modulating their activity[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate: This compound is structurally similar but has a piperidinyl group instead of a pyrrolidinyl group[_{{{CITATION{{{_2{tert-butyl N- 1- (6-chloropyridazine-3-carbonyl)piperidin-4-yl ....
Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound lacks the pyrrolidinyl group and has a simpler structure.
Uniqueness: The presence of the pyrrolidinyl group in tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate gives it unique chemical and biological properties compared to similar compounds[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)16-9-6-7-19(8-9)12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAPHDIMKBLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B2877307.png)
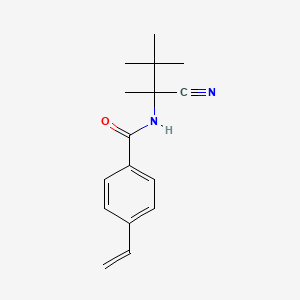
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
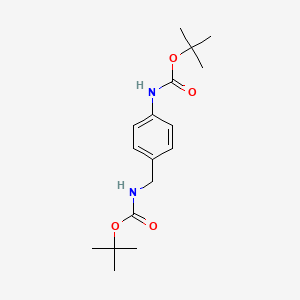
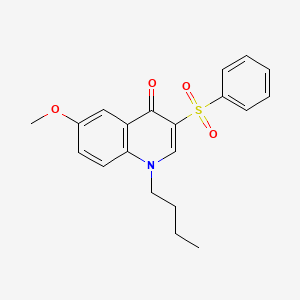
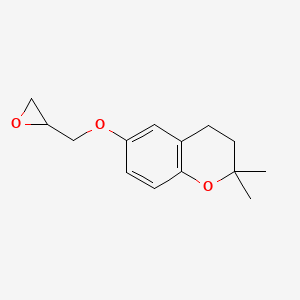
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)
![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2877324.png)
